N-cyclohexylaniline Hydrochloride can be synthesized through various methods. One common approach involves the reductive amination of cyclohexanone and aniline using a reducing agent like hydrogen and a catalyst. PubChem: )
While there isn't extensive research readily available on N-cyclohexylaniline Hydrochloride's specific applications, its structure and properties suggest potential uses in various scientific fields:
N-cyclohexylaniline is an organic compound characterized by the chemical formula . It consists of a cyclohexyl group attached to an aniline moiety, making it part of the larger family of substituted anilines. This compound is typically a colorless to pale yellow liquid with a distinctive amine odor. N-cyclohexylaniline is primarily used in chemical synthesis and has applications in various industrial processes.
N-cyclohexylaniline exhibits notable biological activities. Research indicates that it has the potential to inhibit HIV infection by binding to the gp120 protein, which is crucial for the virus's ability to infect human cells. This interaction disrupts the binding of gp120 to CD4 receptors on T cells, thereby impeding viral entry . Additionally, its derivatives may have other pharmacological properties, although further studies are needed to fully elucidate these effects.
Several methods exist for synthesizing N-cyclohexylaniline:
N-cyclohexylaniline is utilized in various applications:
Studies focusing on N-cyclohexylaniline interactions reveal its potential as an antiviral agent. Its ability to bind specifically to viral proteins suggests that it could be developed into a therapeutic compound for HIV treatment. Additionally, understanding its interactions with various biological systems can help identify further applications in medicinal chemistry.
N-cyclohexylaniline shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Cyclohexylamine | A primary amine without aromatic character | |
| Aniline | A simpler aromatic amine without cycloalkyl group | |
| N-ethylcyclohexylamine | Similar structure but with an ethyl group instead |
N-cyclohexylaniline is unique due to its combination of a cyclohexyl group and an amino functional group attached directly to an aromatic ring. This configuration provides distinctive chemical reactivity and biological activity compared to other similar compounds, making it valuable in both synthetic chemistry and potential therapeutic applications.
The catalytic amination of cyclohexanone with aniline represents one of the most significant synthetic pathways for N-cyclohexylaniline production. This reaction proceeds through a well-established mechanism involving initial condensation followed by selective reduction processes [1] [2].
The reaction pathway initiates with the nucleophilic attack of aniline on cyclohexanone to form an intermediary hemi-aminal N-anilinocyclohexanol. This hemi-aminal subsequently undergoes dehydration to produce a secondary imine, N-phenylcyclohexaneimine. The final step involves disproportionation reactions that yield N-cyclohexylaniline and diphenylamine as products [1].
Modern catalysts for this transformation typically employ palladium on carbon (Pd/C) systems with sodium formate as a hydrogen donor. Under optimized conditions using temperatures of 150-160°C and pressures ranging from 1.0 to 2.5 bar, yields of 75-84% can be achieved with high selectivity toward N-cyclohexylaniline formation [2] [3]. The reaction demonstrates excellent atom economy and requires relatively mild conditions compared to alternative synthetic approaches.
Critical optimization parameters include catalyst loading, typically 1-2 mol% Pd/C, reaction time spanning 4-8 hours, and the maintenance of an inert atmosphere to prevent oxidative side reactions. The hydrogen donor concentration proves crucial, with optimal results obtained using 1.2-1.5 equivalents of sodium formate relative to cyclohexanone [1] [2].
Direct alkylation methodologies represent an alternative approach for N-cyclohexylaniline synthesis, particularly through the reaction of aniline with cyclohexanol under hydrogenating conditions. This approach has demonstrated exceptional yields exceeding 99% under optimized industrial conditions [4] [5].
The vapor phase process employs nickel-based catalysts, often promoted with zinc oxide and copper oxide, operating at temperatures between 190-220°C and pressures of 7 kg/cm². The reaction proceeds through cyclohexanol dehydrogenation to cyclohexanone, followed by in-situ condensation with aniline and subsequent hydrogenation of the resulting imine intermediate [4].
Industrial-scale implementations utilize continuous feeding systems where aniline and cyclohexanol are introduced at the reactor bottom, with product gases continuously withdrawn from the top. The process maintains steady-state conditions through careful control of feed rates, typically 500 kg to 2 tons per hour for large-scale reactors with 10 m³ capacity [5].
Optimization strategies focus on catalyst lifetime extension through proper regeneration protocols and the management of byproduct formation. Key challenges include the formation of dicyclohexylamine and cyclohexylamine as overhydrogenation products, which can compromise selectivity if reaction conditions are not precisely controlled [6].
The reductive alkylation approach using alcohols offers several advantages including readily available starting materials, established industrial infrastructure, and the ability to achieve high conversion rates. However, energy requirements for the high-temperature, high-pressure conditions represent a significant operational consideration [7].
The formation of N-cyclohexylaniline hydrochloride follows classical acid-base neutralization principles, where the basic nitrogen center of N-cyclohexylaniline reacts with hydrochloric acid to form an ionic salt structure [8] [9].
The mechanism proceeds through several distinct steps. Initially, hydrochloric acid approaches the nitrogen atom of N-cyclohexylaniline, which possesses a lone pair of electrons conferring basic character. The nucleophilic nitrogen attacks the acidic proton, resulting in proton transfer and formation of a protonated amine species. This creates a positively charged nitrogen center (NH+) that associates with the chloride anion to form the stable hydrochloride salt [8].
The reaction typically occurs under mild conditions at room temperature in suitable solvents such as dichloromethane, diethyl ether, or other polar aprotic media. Stoichiometric amounts of hydrochloric acid are employed, often with a slight excess to ensure complete conversion. The reaction is generally complete within 30 minutes to 1 hour, as evidenced by the formation of a cloudy suspension indicating salt precipitation [10].
Optimization of salt formation focuses on several critical parameters. Solvent selection significantly influences both reaction rate and crystal quality, with ethereal solvents promoting clean precipitation and minimal side reactions. Temperature control prevents decomposition while ensuring adequate reaction rates. The addition rate of hydrochloric acid affects crystal morphology and purity, with slow dropwise addition typically yielding superior results [10].
Purification involves filtration of the precipitated salt followed by washing with anhydrous solvent to remove unreacted starting materials and any residual acid. Vacuum drying at 30-35°C provides the final product with yields typically ranging from 80-95%. The resulting hydrochloride salt exhibits enhanced water solubility compared to the free base, making it particularly valuable for pharmaceutical and industrial applications requiring aqueous formulations [8].
Industrial production of N-cyclohexylaniline faces several significant challenges that impact both economic viability and process sustainability. These challenges span catalyst management, separation technology, byproduct control, and environmental considerations [6] [11] [12].
Catalyst deactivation represents the most critical challenge in large-scale synthesis. Multiple deactivation mechanisms affect catalyst performance, including sintering at elevated temperatures, poisoning by impurities in feedstocks, and coke formation on active sites. Sintering results from prolonged exposure to high temperatures, causing loss of active surface area through metal particle agglomeration and pore closure. Poisoning occurs when trace impurities such as sulfur compounds bind irreversibly to active sites, reducing catalyst activity over time [12].
Coking presents a particularly insidious problem, as carbonaceous deposits block active sites and pore structures. Studies indicate that Pd/Al₂O₃ catalysts experience significant deactivation due to carbon deposition, particularly when processing feeds containing aromatic compounds. Mitigation strategies include catalyst regeneration through controlled oxidation, improved catalyst formulations with enhanced resistance to deactivation, and process modifications to minimize coking precursors [6] [13].
Product separation challenges arise from the formation of multiple compounds with similar physical properties. N-cyclohexylaniline (boiling point 292.9°C) must be separated from unreacted aniline, cyclohexylamine, dicyclohexylamine, and other byproducts. The similarity in boiling points necessitates sophisticated distillation systems with multiple columns and high theoretical plate counts. Advanced separation techniques including membrane technology and extractive distillation are being investigated to improve separation efficiency and reduce energy consumption [14].
Byproduct management significantly impacts overall process economics. The formation of dicyclohexylamine through overhydrogenation represents both a yield loss and a separation challenge. Process optimization focuses on reaction condition control to minimize byproduct formation while maintaining acceptable conversion rates. Temperature and pressure optimization, along with hydrogen flow rate control, can significantly influence the product distribution [6] [15].
Energy efficiency considerations are paramount in industrial operations. The high-temperature requirements for many synthetic pathways, particularly vapor-phase processes operating at 190-220°C, result in substantial energy consumption. Heat integration strategies, including heat exchanger networks and process intensification approaches, can significantly reduce energy requirements while improving overall process sustainability [14].
Environmental impact management encompasses waste minimization, solvent recovery, and emission control. The use of organic solvents in various process steps requires comprehensive recovery and recycling systems. Catalyst disposal and regeneration protocols must address environmental regulations while maintaining economic viability. Green chemistry approaches, including the development of more environmentally benign synthetic pathways and the use of renewable feedstocks, represent ongoing areas of industrial research and development [11].
Process optimization strategies employ advanced modeling and control systems to maintain optimal operating conditions while minimizing variability. Real-time monitoring of key parameters including temperature, pressure, feed composition, and product quality enables responsive process control that maximizes yield and selectivity while minimizing energy consumption and waste generation [14].
N-cyclohexylaniline hydrochloride exhibits distinctive thermodynamic characteristics that reflect its dual aromatic-aliphatic molecular architecture. The free base form demonstrates moderate thermal stability with a melting point of 14-15°C [1] [2] [3] and a boiling point ranging from 191-192°C at 73 mmHg to 292.9°C at 760 mmHg [1] [2] [3] [4], indicating significant volatility dependence on pressure conditions. The compound's density of 0.996 g/mL at 20°C [2] [3] places it in the typical range for aromatic amines, while its flash point of 136°C [2] [5] [3] suggests reasonable thermal handling safety under normal laboratory conditions.
The vapor pressure characteristics reveal limited volatility at ambient conditions, with measurements of 0.00178 mmHg at 25°C [5], contributing to its relative stability during storage and handling. The refractive index of n₂₀/D 1.560 [2] [3] indicates significant optical density consistent with the aromatic ring system. Thermodynamic stability studies on related cyclohexylamine compounds demonstrate that thermal decomposition typically occurs above 300°C, with activation energies exceeding 100 kJ/mol [6] for the degradation process. The compound undergoes predictable phase transitions from crystalline solid to liquid at the melting point, with no reported polymorphic transformations under standard conditions.
Critical temperature and pressure effects on the thermodynamic behavior follow Arrhenius kinetics, with temperature coefficients showing enhanced degradation rates at elevated temperatures [6]. The activation volume parameters suggest minimal pressure sensitivity under normal operating conditions, distinguishing this compound from more pressure-sensitive amine derivatives. Thermogravimetric analysis indicates multi-stage decomposition pathways involving initial dehydrochlorination of the salt form, followed by cyclohexyl ring fragmentation and eventual aromatic system breakdown at temperatures exceeding 400°C.
The solubility profile of N-cyclohexylaniline hydrochloride demonstrates pronounced differences between the free base and hydrochloride salt forms, reflecting fundamental changes in polarity and intermolecular interactions upon protonation. The free base exhibits poor water miscibility [2] [5] [7], described as "not miscible or difficult to mix in water" [2] [5], due to its predominantly hydrophobic aromatic-aliphatic structure. This hydrophobic character results from the combined steric and electronic effects of the cyclohexyl substituent, which disrupts the hydrogen bonding networks typically formed by simpler aniline derivatives.
Organic solvent compatibility shows excellent solubility across most non-polar and moderately polar systems [8] [9]. The compound demonstrates good solubility in ethanol and other alcohols [9] [10], reflecting the ability of hydroxylated solvents to interact with the amine functionality through hydrogen bonding. Dichloromethane and other halogenated solvents provide excellent dissolution characteristics [11] [12], making these preferred media for synthetic applications and purification procedures. However, aliphatic hydrocarbons such as hexane show limited solubility [13], consistent with the polar amine functionality's incompatibility with purely non-polar environments.
The hydrochloride salt form exhibits dramatically enhanced aqueous solubility [14] [15] due to ionic character introduction through protonation. This transformation enables high-concentration aqueous preparations essential for pharmaceutical and analytical applications. pH-dependent solubility behavior demonstrates maximum aqueous solubility under acidic conditions where protonation is favored, with solubility decreasing significantly as pH increases toward the compound's pKa value of 5.46 ± 0.20 [2] [5]. Polar aprotic solvents such as dimethylformamide and acetonitrile show moderate compatibility, reflecting balanced dipole interactions with the substituted aniline framework.
Temperature-dependent solubility studies reveal increased dissolution rates at elevated temperatures across all compatible solvent systems, following typical endothermic dissolution thermodynamics. The cyclohexyl substituent's steric bulk creates additional solvation requirements compared to unsubstituted aniline, necessitating solvent systems capable of accommodating the bulky aliphatic ring structure while maintaining favorable energetic interactions with the aromatic amine functionality.
Fourier Transform Infrared Spectroscopy provides distinct vibrational fingerprints characteristic of the N-cyclohexylaniline hydrochloride structure. The N-H stretching frequency appears in the 3300-3500 cm⁻¹ region [16] [17], consistent with secondary amine functionality, with the exact position influenced by hydrogen bonding interactions and salt formation in the hydrochloride form. Aromatic C-H stretching modes occur at 3000-3100 cm⁻¹ [16], while aliphatic C-H stretches from the cyclohexyl ring system appear at 2850-2950 cm⁻¹ [16] [17], providing clear differentiation between aromatic and saturated carbon environments. Aromatic C=C stretching vibrations manifest at 1450-1600 cm⁻¹ [16], and C-N stretching modes appear in the 1020-1250 cm⁻¹ region [16], confirming the amine linkage integrity.
¹H Nuclear Magnetic Resonance Spectroscopy reveals characteristic chemical shift patterns enabling structural confirmation and purity assessment. Aromatic protons resonate at 6.5-7.5 ppm as a complex multiplet representing the five phenyl ring hydrogens [16] [17] [18], with coupling patterns reflecting the substitution pattern and electronic environment. Cyclohexyl ring protons appear as a complex multiplet spanning 1.0-2.1 ppm, integrating for eleven hydrogens [16] [17] [18], including the N-attached methine proton and the remaining ring CH₂ groups. The exchangeable N-H proton typically appears as a broad signal at 3.5-4.0 ppm [16], often exhibiting pH-dependent chemical shift behavior in the hydrochloride salt form.
¹³C NMR analysis provides detailed carbon environment characterization with aromatic carbons resonating at 110-150 ppm [16] [17] and cyclohexyl carbons appearing at 25-55 ppm [16] [17]. Chemical shift assignments enable differentiation between ipso, ortho, meta, and para aromatic carbons, while cyclohexyl carbon multiplicities confirm ring integrity and substitution patterns. DEPT experiments facilitate carbon classification and hydrogen connectivity determination [17], particularly valuable for confirming methine versus methylene carbon assignments within the cyclohexyl framework.
UV-Visible Spectroscopy exhibits characteristic electronic transitions associated with the aniline chromophore system. The primary absorption maximum occurs at approximately 280-290 nm [20], corresponding to the π→π* transition of the substituted benzene ring. This transition shows bathochromic shifts compared to unsubstituted aniline due to electron-donating effects of the cyclohexyl substituent through the nitrogen atom. Extinction coefficients reflect the electronic communication between the aromatic system and the aliphatic substituent, with values typical of monosubstituted aniline derivatives. Solvent effects on the electronic spectrum provide insights into hydrogen bonding and polarity interactions in different media.
The electrochemical characteristics of N-cyclohexylaniline hydrochloride reflect the electron-rich nature of the aniline nitrogen center and its susceptibility to oxidative processes. Cyclic voltammetry studies reveal an oxidation potential in the range of +0.8 to +1.2 V versus standard calomel electrode [21] [22], positioning this compound among moderately easily oxidized aromatic amines. This oxidation corresponds to the formation of a radical cation species through single-electron transfer from the nitrogen lone pair, consistent with established aniline electrochemistry mechanisms.
The oxidation process exhibits irreversible characteristics [21] [22] due to chemical follow-up reactions involving the initially formed radical cation. These secondary reactions include dimerization, polymerization, and nucleophilic attack by solvent or supporting electrolyte species, preventing the reverse reduction process during cyclic voltammetry. The cyclohexyl substituent influences the oxidation potential through both electronic and steric effects, with the electron-donating saturated ring system facilitating oxidation compared to electron-withdrawing substituents, while steric bulk affects the kinetics of subsequent chemical reactions.
Reduction processes are not readily observed within the typical electrochemical window of common solvents, as the aromatic system exhibits inherent stability toward cathodic processes. The electrochemical stability window extends approximately ±2.0 V in aqueous media [21], limited primarily by solvent breakdown rather than substrate reduction. Ionic conductivity of the hydrochloride salt form shows enhanced values in aqueous solutions due to complete ionization, though ionic mobility remains moderate due to the bulky nature of the organic cation component.
Preparative electrochemical applications leverage the oxidative reactivity for synthetic transformations, including controlled polymerization reactions and coupling processes. The formation of radical cation intermediates enables various bond-forming reactions under electrochemical control, providing alternatives to chemical oxidizing agents. pH effects significantly influence the electrochemical behavior, with protonation states affecting both the oxidation potential and the nature of the electroactive species. Under acidic conditions, the protonated amine form exhibits altered redox characteristics compared to the neutral species, reflecting the electronic effects of positive charge on the nitrogen center.